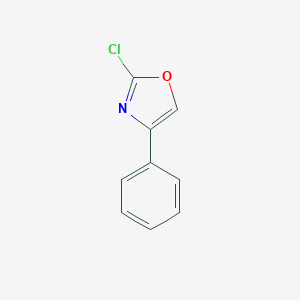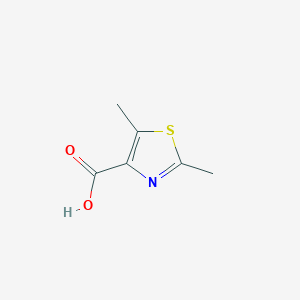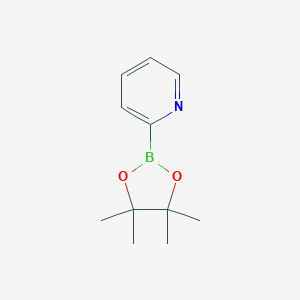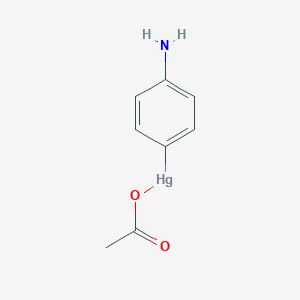
p-Aminophenylmercuric acetate
Overview
Description
p-Aminophenylmercuric acetate: is an organomercurial compound known for its role as an activator of matrix metalloproteinases. It is used primarily in scientific research to study enzyme activation and inhibition, particularly in the context of protein sulfhydryl interactions and cysteine switching reactions .
Mechanism of Action
Target of Action
p-Aminophenylmercuric acetate (APMA) is an organomercurial agent primarily used for the activation of latent matrix metalloproteinases (MMPs) in vitro . MMPs are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
APMA activates MMPs by facilitating the loss of the enzyme propeptide domain through an autolytic cleavage known as the cysteine switch . This process involves the reaction of APMA with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .
Biochemical Pathways
The activation of MMPs by APMA can lead to various downstream effects, depending on the specific MMP and the biological context. For instance, APMA has been shown to promote the shedding of betacellulin precursor (pro-BTC), a member of the EGF family . Additionally, APMA can influence the binding of agonists and antagonists to the opiate receptor .
Result of Action
The activation of MMPs by APMA can result in the degradation of extracellular matrix components, which can have various molecular and cellular effects. For example, this can facilitate cell migration and invasion, contribute to tissue remodeling, and influence cell signaling pathways . In addition, the promotion of pro-BTC shedding by APMA can influence cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
This process is crucial for the activation of latent MMPs .
Cellular Effects
The effects of p-Aminophenylmercuric acetate on cells are primarily related to its role in activating MMPs. MMPs are involved in the breakdown and remodeling of the extracellular matrix, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with protein sulfhydryl groups or inducing a cysteine switch reaction . This leads to the activation of latent MMPs, which can then exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a small portion of the enzyme may become activated during storage .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activation of MMPs . This involves interactions with enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in activating MMPs, it is likely that it is directed to specific compartments or organelles where these enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenylmercuric acetate typically involves the reaction of p-aminophenol with mercuric acetate. The reaction is carried out in an acidic medium, often using acetic acid as a solvent. The product is then recrystallized from hot dilute acetic acid and dried in air .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: p-Aminophenylmercuric acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various mercury-containing compounds.
Reduction: It can be reduced to form p-aminophenol and other mercury-free products.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the acetate group under acidic or basic conditions.
Major Products:
Oxidation: Mercury-containing compounds.
Reduction: p-Aminophenol and mercury-free products.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
p-Aminophenylmercuric acetate is widely used in scientific research due to its ability to activate matrix metalloproteinases. Some of its applications include:
Chemistry: Studying enzyme activation and inhibition, particularly in the context of protein sulfhydryl interactions and cysteine switching reactions.
Biology: Investigating the role of matrix metalloproteinases in various biological processes, including tissue remodeling and disease progression.
Medicine: Exploring potential therapeutic applications, such as targeting matrix metalloproteinases in cancer and other diseases.
Industry: Used in the development of enzyme-based assays and diagnostic tools
Comparison with Similar Compounds
- Phenylmercuric acetate
- Methylmercuric acetate
- Ethylmercuric acetate
Comparison: p-Aminophenylmercuric acetate is unique due to its specific ability to activate matrix metalloproteinases through the cysteine switch mechanism. While other organomercurial compounds like phenylmercuric acetate, methylmercuric acetate, and ethylmercuric acetate also have biological activity, they do not exhibit the same specificity for matrix metalloproteinases activation .
Properties
IUPAC Name |
acetyloxy-(4-aminophenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUFCOOZSGWSW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9HgNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064197 | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Aminophenylmercuric acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6283-24-5 | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylmercuriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercury, (acetato-.kappa.O)(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Aminophenylmercuric acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminophenylmercury acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?
A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]
Q2: What is the role of this compound in studying matrix metalloproteinases (MMPs)?
A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]
Q3: Is the activation of latent MMPs by this compound specific?
A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]
Q4: What is the significance of this compound-induced collagenase activation in disease?
A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.
Q6: Is there information available on the material compatibility and stability of this compound in the provided research?
A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.
Q7: What are some applications of this compound in studying biological processes?
A7: Besides MMP activation, APMA has been used to study:
- Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []
- Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


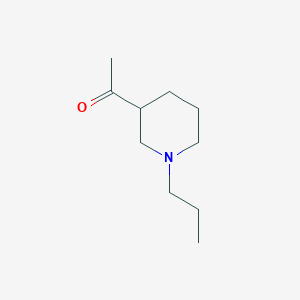
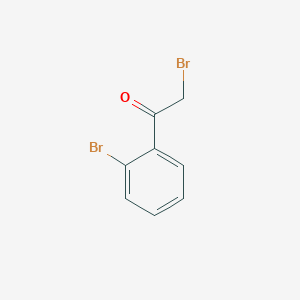

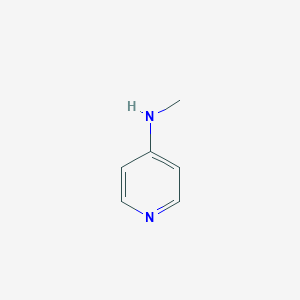
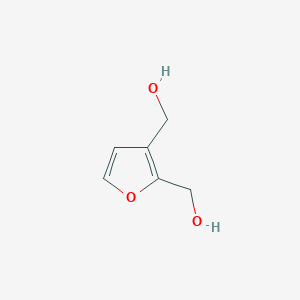
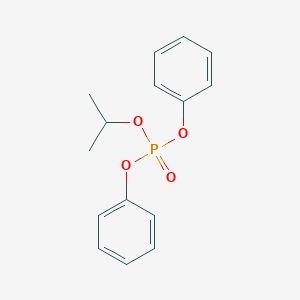
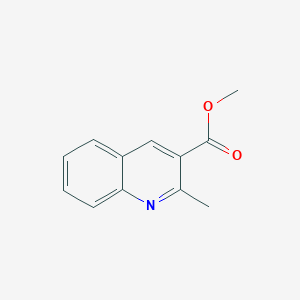
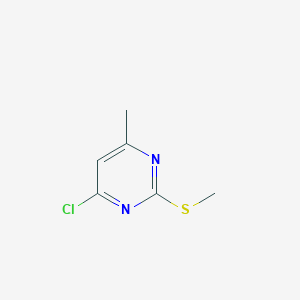
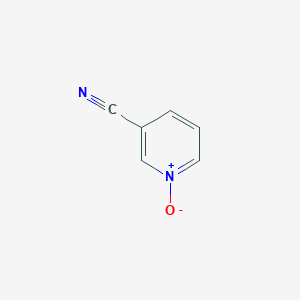
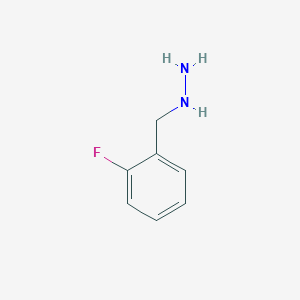
![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)
